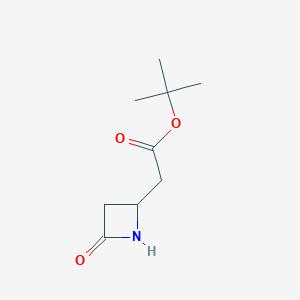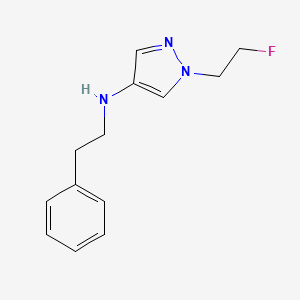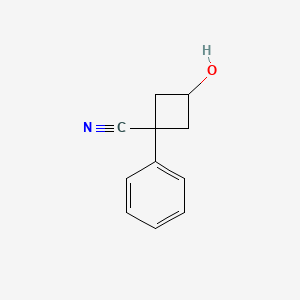![molecular formula C16H19FO3 B11760808 1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate](/img/structure/B11760808.png)
1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl pivalate is a synthetic organic compound with the molecular formula C16H19FO3 This compound is characterized by its unique structure, which includes a fluoro-substituted benzoannulene core and a pivalate ester group
Preparation Methods
The synthesis of 1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl pivalate typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the benzoannulene core, followed by the introduction of the fluoro and pivalate groups. Common reagents used in these reactions include fluorinating agents and pivaloyl chloride. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane .
Chemical Reactions Analysis
1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl pivalate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Scientific Research Applications
1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl pivalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl pivalate involves its interaction with molecular targets such as enzymes and receptors. The fluoro group enhances its binding affinity, while the pivalate ester group can undergo hydrolysis to release the active benzoannulene core. This interaction can modulate various biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl pivalate can be compared with similar compounds such as:
- 5-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl trifluoromethanesulfonate : Similar core structure but different substituents.
- 5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2,3-diyl diacetate : Another derivative with different ester groups. These comparisons highlight the unique properties of 1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl pivalate, such as its specific reactivity and potential applications .
annulen-2-yl pivalate, covering its synthesis, reactions, applications, mechanism of action, and comparisons with similar compounds.
Properties
Molecular Formula |
C16H19FO3 |
|---|---|
Molecular Weight |
278.32 g/mol |
IUPAC Name |
(1-fluoro-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-2-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C16H19FO3/c1-16(2,3)15(19)20-13-9-8-10-11(14(13)17)6-4-5-7-12(10)18/h8-9H,4-7H2,1-3H3 |
InChI Key |
AJQYBYGIXQJVFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C(C2=C(C=C1)C(=O)CCCC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1R)-2,2-Dimethylcyclopropyl]prop-2-EN-1-OL](/img/structure/B11760725.png)
![5-{[(Pyridin-4-yl)methyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B11760729.png)
amine](/img/structure/B11760730.png)
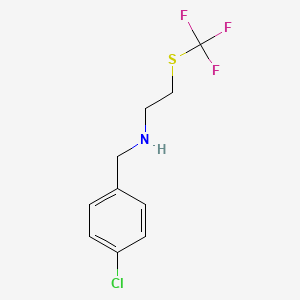
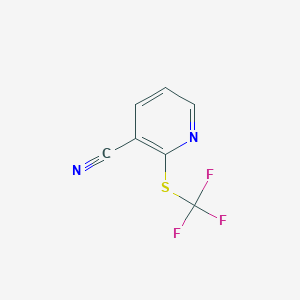
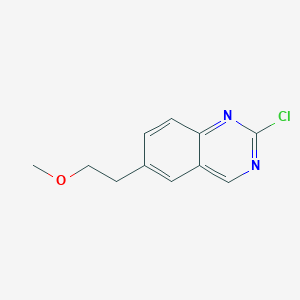


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11760752.png)
